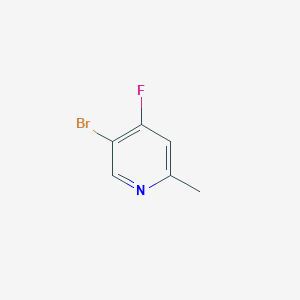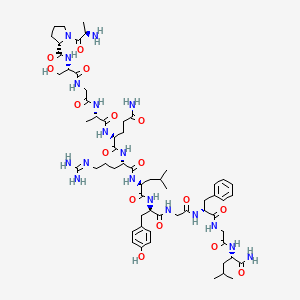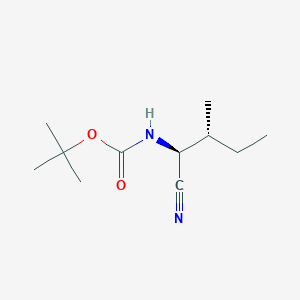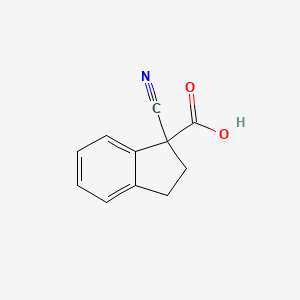
Cyclopropyl--d4-Methyl-d2 Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl–d4-Methyl-d2 Alcohol is a deuterated compound with the molecular formula C4H8O and a molecular weight of 72.11 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl–d4-Methyl-d2 Alcohol can be synthesized through the deuteration of cyclopropylmethyl alcohol. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the complete exchange of hydrogen with deuterium.
Industrial Production Methods: Industrial production of Cyclopropyl–d4-Methyl-d2 Alcohol involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated reagents and ensure high purity of the final product. The production methods are optimized to achieve high yields and cost-effectiveness while maintaining the integrity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl–d4-Methyl-d2 Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl–d4-methyl-d2 ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol to cyclopropyl–d4-methyl-d2 alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in Cyclopropyl–d4-Methyl-d2 Alcohol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Cyclopropyl–d4-methyl-d2 ketone.
Reduction: Cyclopropyl–d4-methyl-d2 alkane.
Substitution: Cyclopropyl–d4-methyl-d2 chloride or bromide.
Scientific Research Applications
Cyclopropyl–d4-Methyl-d2 Alcohol has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterium content, which provides distinct spectral signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of Cyclopropyl–d4-Methyl-d2 Alcohol involves its interaction with molecular targets through its hydroxyl group. The deuterium atoms in the compound influence its chemical reactivity and stability. In biological systems, the deuterium atoms can alter the metabolic pathways and rates of enzymatic reactions, leading to different pharmacokinetic and pharmacodynamic profiles compared to non-deuterated analogs .
Comparison with Similar Compounds
Cyclopropylmethanol: A non-deuterated analog with similar chemical properties but different NMR spectral characteristics.
Cyclopropyl–d4-methyl-d2 ketone: An oxidized form of Cyclopropyl–d4-Methyl-d2 Alcohol.
Cyclopropyl–d4-methyl-d2 chloride: A substituted derivative of Cyclopropyl–d4-Methyl-d2 Alcohol.
Uniqueness: Cyclopropyl–d4-Methyl-d2 Alcohol is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and alters its reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
1219805-67-0 |
|---|---|
Molecular Formula |
C4H2D6O |
Molecular Weight |
78.14269067 |
Synonyms |
Cyclopropyl--d4-Methyl-d2 Alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)
![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)

![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)




